1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Description
1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a dihydropyrimidine core with methyl substituents at positions 1 and 4, a ketone group at position 6, and a carboxylic acid moiety at position 5. This structure confers unique physicochemical and pharmacological properties, particularly in enzyme inhibition. Studies highlight its relevance as a xanthine oxidase (XO) inhibitor, a therapeutic target for gout and hyperuricemia . The compound’s design leverages bioisosteric replacement and structural optimization strategies to enhance binding affinity and selectivity compared to classical XO inhibitors like febuxostat .
Properties
IUPAC Name |
1,4-dimethyl-6-oxopyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-5(7(11)12)6(10)9(2)3-8-4/h3H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZOEARKGFXQAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=N1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions. One common method involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted in the presence of an acid catalyst to form the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Biginelli reaction, utilizing continuous flow reactors to enhance yield and reduce reaction times. The use of microwave-assisted synthesis and other advanced techniques can also be employed to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can be used to activate the carboxylic acid group for substitution reactions.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition reduces uric acid levels in the body, which is beneficial in the treatment of gout.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine Derivatives
Pharmacological Activity
Xanthine Oxidase (XO) Inhibition
The target compound and its 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (ODC) analogs exhibit potent XO inhibition. Computational studies (3D-QSAR, molecular docking) reveal that the carboxylic acid at position 5 forms critical hydrogen bonds with XO residues (Glu802, Arg880), while methyl groups at positions 1 and 4 stabilize hydrophobic interactions with Phe914 and Phe1009 . Notably, some ODCs outperform febuxostat in vitro, with CoMFA models predicting high activity (q² = 0.897–0.922, R² = 0.983–0.990) .
Antimicrobial Activity
In contrast, 6-aryl-4-oxo-1,4-dihydropyrimidine-5-carbonitriles demonstrate antibacterial properties, likely due to the electron-deficient nitrile group disrupting microbial enzymes . This highlights how functional group substitution redirects biological activity from XO inhibition to antimicrobial action.
Key Research Findings and Implications
- Binding Mode Superiority: The 1,4-dimethyl configuration in the target compound optimizes hydrophobic interactions within the XO binding pocket, a feature absent in non-methylated analogs .
- Activity vs. Safety : While ODCs show promising XO inhibition, their amide analogs (e.g., pyrimidine-5-carboxamides) may offer improved pharmacokinetic profiles due to enhanced solubility .
- Functional Group Trade-offs : Replacing the carboxylic acid with a nitrile (as in carbonitrile derivatives) shifts activity toward antimicrobial effects but reduces XO affinity .
Biological Activity
1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid, also known as a derivative of dihydropyrimidine, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, particularly focusing on its role as a xanthine oxidase inhibitor and its effects on plant growth and development.
The compound's molecular formula is , with a molecular weight of 168.15 g/mol. It features a pyrimidine ring structure that is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C7H8N2O3 |
| Molecular Weight | 168.15 g/mol |
| CAS Number | 65754-04-3 |
| Boiling Point | Not available |
1. Xanthine Oxidase Inhibition
Recent studies have highlighted the compound's effectiveness as a xanthine oxidase inhibitor (XOI) . Xanthine oxidase plays a critical role in purine metabolism and is implicated in gout and hyperuricemia. The inhibition of this enzyme can lead to reduced uric acid levels in the blood.
- Mechanism of Action : The compound interacts with the active site of xanthine oxidase, preventing the conversion of hypoxanthine to xanthine and then to uric acid. This interaction has been demonstrated through molecular docking studies, which indicated favorable binding affinities and orientations similar to established inhibitors like febuxostat .
- Quantitative Data : In vitro studies have shown that various derivatives based on this structure exhibit IC50 values ranging from 0.041 to 0.990 µM, indicating potent inhibitory activity .
2. Plant Growth Promotion
Another area of interest is the compound's role in enhancing plant growth and development. Research indicates that it acts as a bio-stimulant , promoting germination and vegetative growth in crops.
- Effects on Plants : The compound has been shown to increase chlorophyll production and enhance metabolic processes in plants. It stimulates the synthesis of hormones and amino acids essential for healthy growth .
- Case Study : A study involving chitosan nanoparticles combined with this compound demonstrated significant improvements in crop yield and overall plant health, suggesting its potential application in agriculture as a natural growth enhancer .
Summary of Studies
A variety of studies have been conducted to evaluate the biological activity of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
